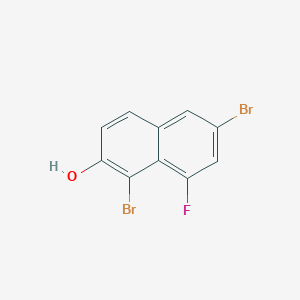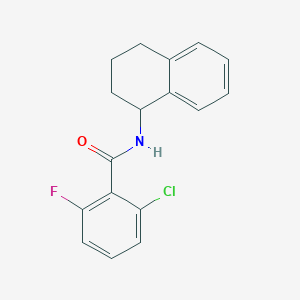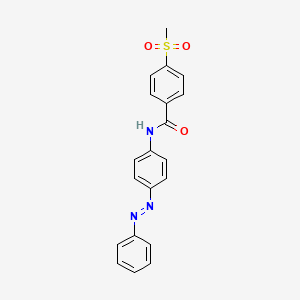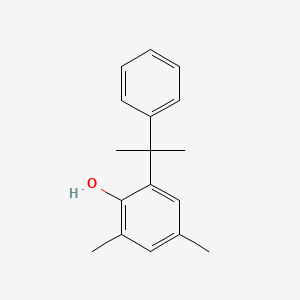
1,6-Dibromo-8-fluoro-2-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dibromo-8-fluoro-2-naphthalenol is a chemical compound with the molecular formula C10H5Br2FO It is a derivative of naphthol, characterized by the presence of bromine and fluorine atoms at specific positions on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Dibromo-8-fluoro-2-naphthalenol can be synthesized through a multi-step process involving the bromination and fluorination of naphthol derivatives. The typical synthetic route involves the following steps:
Bromination: Naphthol is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 1 and 6 positions.
Fluorination: The brominated naphthol is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas mixture to introduce a fluorine atom at the 8 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dibromo-8-fluoro-2-naphthalenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing bromine.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
1,6-Dibromo-8-fluoro-2-naphthalenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,6-Dibromo-8-fluoro-2-naphthalenol involves its interaction with molecular targets through its bromine and fluorine substituents. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dibromo-2-naphthol: Lacks the fluorine atom at the 8 position.
8-Fluoro-2-naphthol: Lacks the bromine atoms at the 1 and 6 positions.
1,6-Dichloro-8-fluoro-2-naphthalenol: Contains chlorine atoms instead of bromine.
Uniqueness
1,6-Dibromo-8-fluoro-2-naphthalenol is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties and reactivity compared to its analogs. This combination of substituents can influence its electronic structure, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
550998-28-2 |
|---|---|
Molekularformel |
C10H5Br2FO |
Molekulargewicht |
319.95 g/mol |
IUPAC-Name |
1,6-dibromo-8-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C10H5Br2FO/c11-6-3-5-1-2-8(14)10(12)9(5)7(13)4-6/h1-4,14H |
InChI-Schlüssel |
ZXCATAQIUROCOY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C(C=C(C=C21)Br)F)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)
![6-{(2E)-2-[1-(furan-2-yl)ethylidene]hydrazinyl}[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14143514.png)

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)

![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)

![6-(biphenyl-4-yl)-2-(4-methoxyphenyl)-1-methyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14143553.png)

![2-(4-Chloro-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acetamide](/img/structure/B14143568.png)


